Cas no 866757-15-5 (4-bromo-6-fluoroquinolin-2-amine)
4-bromo-6-fluoroquinolin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6-fluoroquinolin-2-amine
- QCWIIAVFFXJOEJ-UHFFFAOYSA-N
- 2-amino-4-bromo-6-fluoroquinoline
- 866757-15-5
- SCHEMBL4820714
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- Inchi: 1S/C9H6BrFN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13)
- InChI Key: QCWIIAVFFXJOEJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(N)N=C2C=CC(=CC2=1)F
Computed Properties
- Exact Mass: 239.96984Da
- Monoisotopic Mass: 239.96984Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.9Ų
4-bromo-6-fluoroquinolin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-100mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 100mg |
¥1397.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-250mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 250mg |
¥2239.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-500mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 500mg |
¥3730.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-1g |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 1g |
¥5587.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-5g |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 5g |
¥16762.0 | 2024-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540459-1g |
4-Bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 98% | 1g |
¥6860.00 | 2024-04-27 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-100.0mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 100.0mg |
¥1279.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-250.0mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 250.0mg |
¥2050.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-500.0mg |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 500.0mg |
¥3416.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150292-1.0g |
4-bromo-6-fluoroquinolin-2-amine |
866757-15-5 | 95% | 1.0g |
¥5117.0000 | 2025-04-11 |
4-bromo-6-fluoroquinolin-2-amine Suppliers
4-bromo-6-fluoroquinolin-2-amine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-bromo-6-fluoroquinolin-2-amine
4-Bromo-6-fluoroquinolin-2-amine (CAS No. 866757-15-5): A Versatile Scaffold in Medicinal Chemistry and Drug Discovery
4-Bromo-6-fluoroquinolin-2-amine (CAS No. 866757-15-5) is a structurally diverse heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique chemical properties and potential applications in pharmaceutical development. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic compounds renowned for their presence in numerous bioactive molecules, including antibiotics, anti-inflammatory agents, and antitumor drugs. The introduction of 4-bromo and 6-fluoro substituents into the quinoline ring system creates a molecular framework with enhanced functional versatility, enabling the synthesis of derivatives with tailored biological activities. Recent studies have highlighted the importance of such structural modifications in optimizing pharmacokinetic profiles, improving receptor selectivity, and enhancing metabolic stability, making 4-bromo-6-fluoroquinolin-2-amine a valuable building block for drug discovery programs.
The quinoline core is a well-established pharmacophore in medicinal chemistry, with over 300 FDA-approved drugs containing this scaffold. The presence of halogen substituents such as bromine and fluorine in the quinoline ring is particularly significant, as these substituents can modulate electronic properties, hydrogen bonding capabilities, and lipophilicity. In the case of 4-bromo-6-fluoroquinolin-2-amine, the bromine atom at the 4-position and the fluorine atom at the 6-position work synergistically to create a molecular environment conducive to diverse chemical transformations. This functionalization is especially advantageous in the design of prodrug strategies, where the bromine substituent can serve as a leaving group in nucleophilic substitution reactions, while the fluorine atom enhances metabolic stability and bioavailability through its unique electronic effects.
Recent advances in synthetic methodologies have further expanded the utility of 4-bromo-6-fluoroquinolin-2-amine as a synthetic intermediate. A 2023 study published in Organic Letters demonstrated the application of this compound in the development of selective HIF-1α inhibitors for the treatment of hypoxia-related diseases. The researchers leveraged the amine functionality at the 2-position to facilitate conjugation with pyridine-based scaffolds, resulting in a series of compounds exhibiting potent hypoxia-inducible factor-1α (HIF-1α) inhibition activity. This work underscores the importance of position-specific functionalization in optimizing the biological activity of quinoline derivatives and highlights the potential of 4-bromo-6-fluoroquinolin-2-amine as a key intermediate in the development of next-generation therapeutics.
The fluorine substitution at the 6-position of 4-bromo-6-fluoroquinolin-2-amine has also been shown to play a critical role in modulating the physicochemical properties of quinoline-based molecules. A comparative study published in Journal of Medicinal Chemistry in 2024 revealed that fluorinated quinolines exhibited improved lipophilicity and membrane permeability compared to their non-fluorinated counterparts. This property is particularly advantageous in the design of central nervous system (CNS) penetrant drugs, where enhanced membrane permeability is essential for achieving therapeutic concentrations in the brain. The combination of bromine and fluorine substituents in 4-bromo-6-fluoroquinolin-2-amine thus represents a strategic approach to balance hydrophobicity and solubility, a key challenge in drug development.
One of the most promising applications of 4-bromo-6-fluoroquinolin-2-amine lies in its role as a molecular scaffold for the development of tyrosine kinase inhibitors. Tyrosine kinases are a family of enzymes involved in critical cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is implicated in numerous diseases, including cancer and autoimmune disorders. A 2023 study published in ACS Medicinal Chemistry Letters demonstrated that derivatives of 4-bromo-6-fluoroquinolin-2-amine could be selectively functionalized to generate ATR kinase inhibitors with high potency and selectivity. The amine group at the 2-position was found to be crucial for hydrogen bonding interactions with the ATP-binding pocket of the target enzyme, while the fluorine substitution contributed to the overall hydrophobicity required for enzyme binding.
The amine functionality of 4-bromo-6-fluoroquinolin-2-amine also enables its use in the synthesis of peptide conjugates and protein-targeting agents. In a 2024 study published in Chemical Science, researchers utilized this compound as a linker to attach quinoline-based moieties to monoclonal antibodies, creating antibody-drug conjugates (ADCs) with enhanced therapeutic index. The bromine substituent was employed as a site for selective click chemistry reactions, allowing for precise control over the conjugation process. This approach demonstrated the potential of 4-bromo-6-fluoroquinolin-2-amine in the development of precision oncology therapeutics, where targeted delivery of cytotoxic payloads can minimize off-target toxicity.
Furthermore, the electronic effects of the 4-bromo and 6-fluoro substituents in 4-bromo-6-fluoroquinolin-2-amine have been exploited in the development of fluorescent probes for bioimaging applications. A 2024 study in Advanced Materials reported the use of this compound as a precursor for the synthesis of quinoline-based fluorophores with tunable emission wavelengths. The bromine substituent was found to enhance the electronic conjugation within the quinoline ring, while the fluorine substituent facilitated fluorescence quenching through hydrogen bonding interactions. By strategically modulating the substituents, the researchers were able to create fluorophores with high quantum yields and photostability, making them suitable for long-term imaging studies in biological systems.
In addition to its role in small molecule drug discovery, 4-bromo-6-fluoroquinolin-2-amine has also shown promise in the development of nucleic acid-targeting agents. A 2023 study published in Nucleic Acids Research demonstrated that this compound could be functionalized to generate intercalating agents with high affinity for DNA. The amine group at the 2-position was found to form hydrogen bonds with the phosphate backbone of DNA, while the fluorine substituent enhanced the hydrophobic interactions between the quinoline ring and the DNA bases. These findings highlight the potential of 4-bromo-6-fluoroquinolin-2-amine as a versatile scaffold for the development of antibacterial and antiviral agents, where DNA intercalation can disrupt essential biological processes in pathogenic organisms.
The synthetic accessibility of 4-bromo-6-fluoroquinolin-2-amine is another factor contributing to its widespread use in medicinal chemistry. A 2024 review article in Synthesis highlighted the efficiency of electrophilic aromatic substitution reactions for the introduction of halogen substituents into the quinoline ring. The study emphasized that the electronic effects of the amine group at the 2-position could be exploited to direct the regioselectivity of halogenation reactions, allowing for the precise placement of 4-bromo and 6-fluoro substituents. This level of control is essential for the development of structure-activity relationship (SAR) studies, where the systematic modification of molecular substituents can provide insights into the molecular determinants of biological activity.
In conclusion, 4-bromo-6-fluoroquinolin-2-amine represents a powerful and versatile building block in the field of medicinal chemistry. Its unique combination of halogen substituents and amine functionality enables the synthesis of a wide range of derivatives with tailored biological activities. From tyrosine kinase inhibitors to antibody-drug conjugates, this compound has demonstrated its utility in the development of precision therapeutics. Moreover, its electronic effects and synthetic accessibility make it an ideal candidate for structure-activity relationship studies, where the systematic exploration of molecular substituents can lead to the discovery of novel drug candidates. As research in this area continues to advance, 4-bromo-6-fluoroquinolin-2-amine is poised to play a central role in the next generation of drug discovery and development.
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